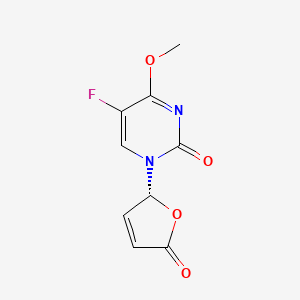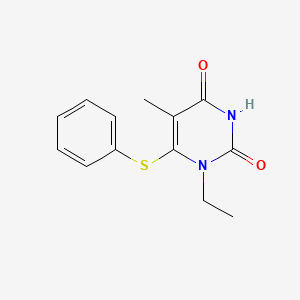
1-Ethyl-6-(phenylthio)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-6-(phenylthio)thymine is a synthetic compound belonging to the class of thymine derivatives It is characterized by the presence of an ethyl group at the 1-position and a phenylthio group at the 6-position of the thymine ring
Méthodes De Préparation
The synthesis of 1-Ethyl-6-(phenylthio)thymine involves several key steps. One common method includes the lithiation of thymine derivatives followed by reaction with phenyl disulfides. For instance, the lithiation of 1-[(2-tert-butyldimethylsiloxy)ethoxy]methylthymine can be followed by reaction with diaryl disulfides to introduce the phenylthio group . Another approach involves the addition-elimination reaction of 1-[(2-tert-butyldimethylsiloxy)ethoxy]methyl-6-(phenylsulfinyl)thymine with aromatic thiols .
Analyse Des Réactions Chimiques
1-Ethyl-6-(phenylthio)thymine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the phenylthio group, to yield thiols.
Substitution: The ethyl and phenylthio groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-6-(phenylthio)thymine has been extensively studied for its antiviral properties, particularly against human immunodeficiency virus (HIV). It acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), inhibiting the replication of HIV by binding to the reverse transcriptase enzyme . This compound and its analogs have shown potent activity against various strains of HIV, making them valuable in the development of antiviral therapies .
Mécanisme D'action
The primary mechanism of action of 1-Ethyl-6-(phenylthio)thymine involves its interaction with the reverse transcriptase enzyme of HIV. By binding to a specific site on the enzyme, it prevents the transcription of viral RNA into DNA, thereby inhibiting viral replication . This binding is facilitated by interactions with key amino acid residues in the enzyme’s active site, including leucine, valine, and tyrosine .
Comparaison Avec Des Composés Similaires
1-Ethyl-6-(phenylthio)thymine is part of a broader class of thymine derivatives with antiviral properties. Similar compounds include:
1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT): Another potent NNRTI with similar antiviral activity.
6-Azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AzBBU): A highly active and selective inhibitor of HIV-1 replication.
6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AmBBU): Another NNRTI with significant activity against HIV-1.
What sets this compound apart is its unique substitution pattern, which contributes to its specific binding affinity and inhibitory activity against HIV reverse transcriptase.
Propriétés
Numéro CAS |
136160-20-8 |
|---|---|
Formule moléculaire |
C13H14N2O2S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
1-ethyl-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O2S/c1-3-15-12(9(2)11(16)14-13(15)17)18-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,16,17) |
Clé InChI |
IHVOGKKVBQKZSA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


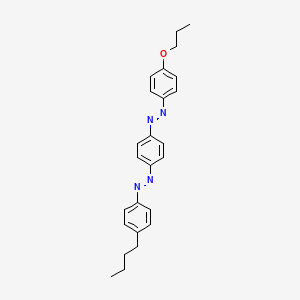
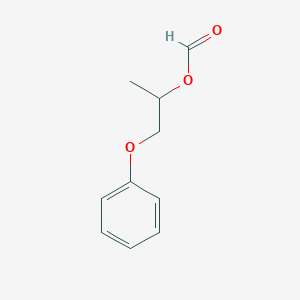
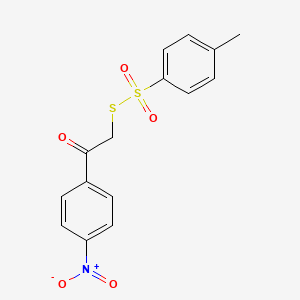
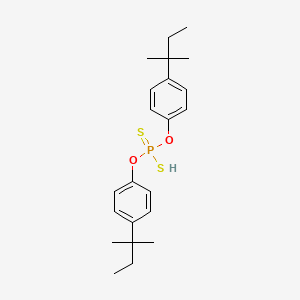
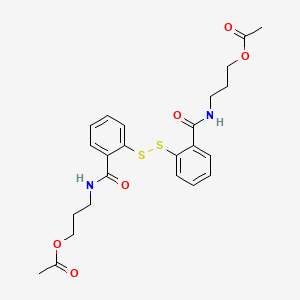
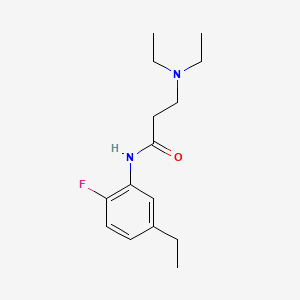
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
![5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene](/img/structure/B12799891.png)
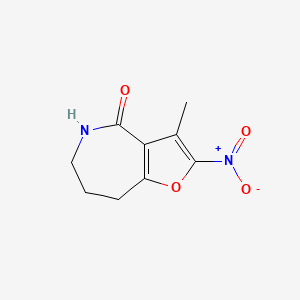
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)

